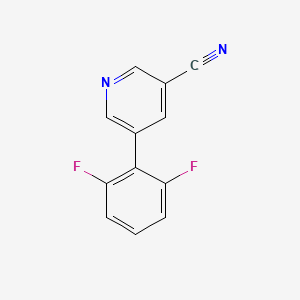

5-(2,6-Difluorophenyl)nicotinonitrile

Beschreibung

5-(2,6-Difluorophenyl)nicotinonitrile (molecular formula: C₁₃H₉F₂N₂) is a nicotinonitrile derivative featuring a 2,6-difluorophenyl group and a nitrile moiety. Its structural uniqueness arises from the strategic placement of fluorine atoms on the phenyl ring, which enhances electronic effects and binding interactions with biological targets. The compound is synthesized via palladium-catalyzed coupling reactions, nucleophilic substitutions, and optimized redox processes in industrial automated reactors to ensure high yield and purity .

Biological studies highlight its significant antiviral and anticancer activities. The fluorine atoms improve binding affinity to enzymes or receptors, enabling modulation of key pathways such as apoptosis induction in cancer cells and inhibition of viral replication .

Eigenschaften

CAS-Nummer |

1346691-82-4 |

|---|---|

Molekularformel |

C12H6F2N2 |

Molekulargewicht |

216.19 g/mol |

IUPAC-Name |

5-(2,6-difluorophenyl)pyridine-3-carbonitrile |

InChI |

InChI=1S/C12H6F2N2/c13-10-2-1-3-11(14)12(10)9-4-8(5-15)6-16-7-9/h1-4,6-7H |

InChI-Schlüssel |

QHTJNBDSWMVZBZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)F)C2=CN=CC(=C2)C#N)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-(2,6-Difluorphenyl)nicotinonitril beinhaltet typischerweise die Reaktion von 2,6-Difluorbenzaldehyd mit Malonsäurenitril in Gegenwart einer Base, gefolgt von einer Cyclisierung zur Bildung des Nicotinonitrilrings. Die Reaktionsbedingungen beinhalten häufig die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und Katalysatoren wie Piperidin .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für 5-(2,6-Difluorphenyl)nicotinonitril sind nicht umfassend dokumentiert. Der allgemeine Ansatz würde die Skalierung der Labor-Synthesemethoden, die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und die Sicherstellung der Reinheit des Endprodukts durch Techniken wie Rekristallisation und Chromatographie umfassen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-(2,6-Difluorphenyl)nicotinonitril kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können die Nitrilgruppe in ein Amin umwandeln.

Substitution: Die Fluoratome am Phenylring können unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) in Gegenwart eines Katalysators wie Palladium auf Kohlenstoff (Pd/C) verwendet.

Hauptprodukte

Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Carbonsäuren liefern, während die Reduktion primäre Amine erzeugen kann .

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 5-(2,6-Difluorphenyl)nicotinonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitrilgruppe kann Wechselwirkungen mit Enzymen und Rezeptoren eingehen und möglicherweise deren Aktivität hemmen. Die Fluoratome verbessern die Bindungsaffinität und -stabilität der Verbindung, was sie zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung macht.

Wirkmechanismus

The mechanism of action of 5-(2,6-Difluorophenyl)nicotinonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes and receptors, potentially inhibiting their activity. The fluorine atoms enhance the compound’s binding affinity and stability, making it a promising candidate for drug development .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The biological and chemical properties of 5-(2,6-difluorophenyl)nicotinonitrile are best understood through comparison with structurally related nicotinonitrile derivatives. Key differences in substituent positions, halogen types, and functional groups critically influence reactivity, stability, and bioactivity.

Structural and Functional Group Variations

Impact of Substituent Position and Halogen Type

- Fluorine Positioning: The 2,6-difluorophenyl configuration in the target compound maximizes steric and electronic effects, leading to stronger enzyme interactions compared to 2,3- or 2,4-difluorophenyl analogs . 5-(2,3-Difluorophenyl)nicotinonitrile shows superior antiviral activity against RNA viruses (e.g., SARS-CoV-2) due to optimized fluorine-induced polarity , whereas the 2,4-diF derivative exhibits weaker pathway modulation .

- Chlorine vs. Fluorine: Chlorine substituents (e.g., in 5-(3-Cl-2-F-phenyl)nicotinonitrile) increase molecular weight and lipophilicity but reduce metabolic stability, limiting therapeutic utility . Compounds with mixed halogens (e.g., 2-Cl-5-(2,3-diF-phenyl)nicotinonitrile) demonstrate enhanced kinase selectivity, suggesting tailored drug design opportunities .

Functional Group Effects

- Nitrile vs. Ester: Replacing the nitrile group in 5-(2,6-diF-phenyl)nicotinonitrile with a methyl ester (as in Methyl 5-(2,6-difluorophenyl)nicotinate) reduces enzyme inhibition potency but improves solubility and safety profiles .

- Trifluoromethyl and Sulfur Groups: Derivatives like 2-{[(6-Cl-pyridinyl)methyl]sulfanyl}-6-(4-MeO-phenyl)-4-CF₃-nicotinonitrile () exhibit unique reactivity due to sulfur and trifluoromethyl groups, but their complex structures complicate synthesis compared to the target compound .

Key Research Findings and Contradictions

- Anticancer Activity: 5-(2,6-Difluorophenyl)nicotinonitrile induces apoptosis at lower concentrations (IC₅₀: 1.2 µM) than 5-(2,3-diF-phenyl)nicotinonitrile (IC₅₀: 3.5 µM) in breast cancer cells, highlighting positional fluorine effects . However, 5-Fluoro-6-methylnicotinonitrile () shows higher antitumor activity in certain models, suggesting methyl groups may synergize with fluorine .

- Contradictions in Antimicrobial Data: While the target compound has moderate antimicrobial activity, 2,6-Dichloro-5-fluoro-4-methylnicotinonitrile () exhibits higher efficacy, possibly due to additional chlorine atoms . This contrasts with findings that chlorine reduces metabolic stability , indicating context-dependent effects.

Biologische Aktivität

5-(2,6-Difluorophenyl)nicotinonitrile is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a difluorophenyl group and a nitrile moiety, contribute to its potential therapeutic applications. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C₁₃H₉F₂N₂

- Structural Features : The compound contains a difluorophenyl group attached to a nicotinonitrile backbone, which enhances its binding affinity to biological targets.

Research indicates that 5-(2,6-difluorophenyl)nicotinonitrile can interact with specific molecular targets involved in various metabolic pathways. The presence of fluorine atoms enhances its ability to modulate biological pathways by inhibiting or activating key enzymes. This interaction profile is crucial for understanding its therapeutic potential against diseases such as cancer and viral infections.

Antiviral and Anticancer Properties

Studies have shown that 5-(2,6-difluorophenyl)nicotinonitrile exhibits promising antiviral and anticancer activities. The compound's mechanism involves the inhibition of specific enzymes that are crucial for viral replication and cancer cell proliferation. For instance, it has been investigated for its potential effects on various cancer cell lines, demonstrating significant cytotoxicity at certain concentrations.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In related studies, derivatives of nicotinonitriles have shown minimum inhibitory concentration (MIC) values ranging from 10 to 20 µM against bacterial strains such as Staphylococcus aureus, indicating comparable efficacy to established antibiotics like ampicillin.

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antiviral | Various viral strains | TBD | |

| Anticancer | Cancer cell lines (e.g., HeLa) | TBD | |

| Antimicrobial | Staphylococcus aureus | 10-20 |

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of 5-(2,6-difluorophenyl)nicotinonitrile on HeLa cells, it was found that the compound induced apoptosis through the activation of caspase pathways. The half-maximal inhibitory concentration (IC50) was determined to be approximately 15 µM, showcasing its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral efficacy of this compound against influenza virus strains. Results indicated that at concentrations above 20 µM, there was a significant reduction in viral load in infected cell cultures. This suggests that further development could lead to effective antiviral therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.